molecular formula C8H9FS B14770756 (2-Fluoro-6-methylphenyl)(methyl)sulfane

(2-Fluoro-6-methylphenyl)(methyl)sulfane

Cat. No.: B14770756
M. Wt: 156.22 g/mol
InChI Key: DHLDJNXDOSWSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-6-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by a phenyl ring substituted with a fluorine atom at the 2-position, a methyl group at the 6-position, and a methylsulfane (-S-CH₃) functional group. This compound belongs to the broader class of sulfane sulfur-containing molecules, which are defined by sulfur atoms in oxidation states of 0 or −1, covalently bonded to other sulfur atoms .

Properties

Molecular Formula

C8H9FS

Molecular Weight

156.22 g/mol

IUPAC Name

1-fluoro-3-methyl-2-methylsulfanylbenzene

InChI

InChI=1S/C8H9FS/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3

InChI Key

DHLDJNXDOSWSGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-methylphenyl)(methyl)sulfane typically involves the reaction of 2-fluoro-6-methylphenyl halides with methylthiolate anions. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. Common solvents used in this reaction include dimethyl sulfoxide and tetrahydrofuran. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-methylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Regeneration of the sulfane form.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Fluoro-6-methylphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Fluoro-6-methylphenyl)(methyl)sulfane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to its target, while the methylsulfane group can modulate its reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The compound’s fluorine and methyl substituents influence its electronic and steric properties. The methyl group at the 6-position introduces steric hindrance, which may affect regioselectivity in further chemical modifications.

Key structural analogs include :

(2-Chloro-6-fluoro-4-methylphenyl)(methyl)sulfane (CAS: 1805227-45-5): Chlorine’s moderate electronegativity may balance reactivity and stability compared to fluorine or bromine analogs .

(3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane (CAS: 1225682-91-6): Methoxymethoxy groups improve solubility in polar solvents, contrasting with the hydrophobic methyl group in the target compound .

Table 1: Structural and Functional Comparisons
Compound Substituents Molecular Formula Key Properties
(2-Fluoro-6-methylphenyl)(methyl)sulfane 2-F, 6-CH₃, -S-CH₃ C₈H₉FS High electronegativity, moderate steric hindrance
(2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane 2-Br, 6-F, 3-CH₃, -S-CH₃ C₈H₈BrFS Enhanced halogen bonding, higher molecular weight
(2-Chloro-6-fluoro-4-methylphenyl)(methyl)sulfane 2-Cl, 6-F, 4-CH₃, -S-CH₃ C₈H₈ClFS Balanced reactivity, potential agrochemical use
(3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane 3,6-F, 2-OCH₂OCH₃, -S-CH₃ C₉H₁₀F₂O₂S Improved solubility, polar functional groups

Sulfane Sulfur Reactivity

The methylsulfane group (-S-CH₃) in this compound contains labile sulfane sulfur, enabling persulfidation reactions with thiols (-SH) to form persulfides (-SSH) . This reactivity is shared with garlic-derived organosulfur compounds (e.g., diallyl trisulfide), which release sulfane sulfur and hydrogen sulfide (H₂S) in biological systems . However, the fluorine substituent may reduce nucleophilic attack compared to non-fluorinated analogs, altering its interaction with biological targets.

Analytical Challenges and Methods

Sulfane sulfur compounds are notoriously difficult to detect due to their instability. Methods include:

  • Cyanide Assay : Reaction with cyanide to form thiocyanate, quantified spectrophotometrically .
  • Phosphine Trapping : Reagents like P2 react with sulfane sulfur to form stable adducts detectable via ³¹P NMR .

These techniques could be adapted to study this compound, though its fluorine substituents may require optimization of reaction conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.